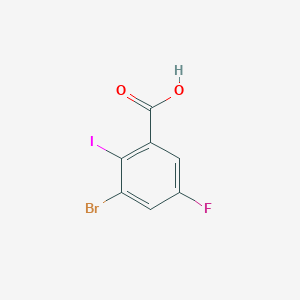![molecular formula C50H54F12IrN4P B13897714 Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Iridium (1+), [4,4’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1), commonly referred to as Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6, is a complex iridium-based compound. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photocatalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 involves several steps. The starting materials typically include 4-tert-butyl-2-(4-tert-butylphenyl)pyridine and 4,4’-bis(trifluoromethyl)-2,2’-bipyridine. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization using a mixture of acetonitrile and diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically dried under vacuum at elevated temperatures to remove any residual solvents .
Análisis De Reacciones Químicas
Types of Reactions
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and bipyridine ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while reduction reactions may produce iridium(I) complexes .
Aplicaciones Científicas De Investigación
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 has a wide range of scientific research applications, including:
Photocatalysis: It is used as a photocatalyst in various photochemical reactions, including the trifluoromethylation of alkyl and aryl halides.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, leveraging its catalytic properties.
Material Science: It is used in the development of new materials with unique photophysical properties.
Biological Research: The compound’s photophysical properties make it useful in biological imaging and sensing applications.
Mecanismo De Acción
The mechanism by which Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 exerts its effects is primarily through its role as a photocatalyst. Upon absorption of light, the iridium center undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as the activation of C-H bonds or the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Iridium (1+), [4,4’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1)
- Iridium (1+), [5,5’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1)
Uniqueness
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 is unique due to its specific combination of ligands, which impart distinct photophysical properties. The presence of tert-butyl groups and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C50H54F12IrN4P |
|---|---|
Peso molecular |
1162.2 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C12H6F6N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-6H;;/q2*-1;;-1;+3 |
Clave InChI |
BUWMDJMZZJZFEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)



![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)


![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)






